1-Bromo-4-heptylbenzene
Overview
Description
1-Bromo-4-heptylbenzene is an organic compound with the molecular formula C13H19Br. It is a derivative of benzene, where a bromine atom is substituted at the para position of the benzene ring, and a heptyl group is attached to the fourth carbon atom. This compound is commonly used in organic synthesis and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-heptylbenzene can be synthesized through various methods. One common approach involves the bromination of 4-heptyltoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the bromination of 4-heptyltoluene, followed by purification steps such as distillation and chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-heptylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The heptyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed:
Nucleophilic Substitution: 4-Heptylphenol, 4-Heptylbenzonitrile.
Oxidation: 4-Heptylbenzoic acid, 4-Heptylbenzaldehyde.
Reduction: 4-Heptylcyclohexane.
Scientific Research Applications
1-Bromo-4-heptylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It serves as a building block for liquid crystal materials and polymers.
Biology and Medicine: It is used in the development of bioactive molecules and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-heptylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This property makes it a valuable intermediate in various synthetic pathways. The heptyl group provides hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
- 1-Bromo-4-n-heptylbenzene
- 4-Heptylbromobenzene
- 1-Bromo-4-nonylbenzene
Comparison: 1-Bromo-4-heptylbenzene is unique due to its specific heptyl chain length, which imparts distinct physical and chemical properties compared to its analogs with shorter or longer alkyl chains. This uniqueness makes it suitable for specific applications in material science and organic synthesis .
Properties
IUPAC Name |
1-bromo-4-heptylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Br/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKMTIJHJWYYAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379378 | |
Record name | 1-Bromo-4-heptylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76287-49-5 | |
Record name | 1-Bromo-4-heptylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76287-49-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Bromo-4-heptylbenzene in the synthesis of OLED materials?
A: this compound serves as a crucial building block in the synthesis of silsesquioxane (SSQ) based hybrids for OLED applications []. It acts as a reactant in a Heck coupling reaction with a mixture of octavinyl-T8-, decavinyl-T10- and dodecavinyl-T12-SSQ. This reaction results in the formation of novel SSQ hybrid materials that exhibit promising properties for OLEDs, such as high glass transition temperatures, solubility in common solvents, and the ability to emit sky-blue light when incorporated into OLED devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.